N-(4-(dimethylamino)phenethyl)-4-methoxybenzamide
Description
Properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]ethyl]-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-20(2)16-8-4-14(5-9-16)12-13-19-18(21)15-6-10-17(22-3)11-7-15/h4-11H,12-13H2,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMLPJGUUVGAISS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCNC(=O)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Schotten-Baumann Reaction-Based Synthesis
The Schotten-Baumann reaction remains the most widely implemented method for laboratory-scale synthesis. This two-phase system involves reacting 4-methoxybenzoyl chloride with 4-(dimethylamino)phenethylamine in the presence of an aqueous base, typically sodium hydroxide or potassium carbonate, to neutralize hydrochloric acid byproducts.
Reaction Mechanism and Conditions
The nucleophilic amine attacks the electrophilic carbonyl carbon of 4-methoxybenzoyl chloride, forming a tetrahedral intermediate that collapses to release HCl and generate the amide bond. Anhydrous dichloromethane or tetrahydrofuran (THF) serves as the organic phase, while the aqueous phase maintains a pH >10 to ensure amine deprotonation. Trials conducted at 0–5°C demonstrate reduced side-product formation compared to room-temperature reactions, with yields averaging 68–72% after 6 hours.
Purification Protocols
Crude products undergo sequential washing with 5% HCl (to remove unreacted amine) and saturated NaHCO₃ (to eliminate residual acid chloride), followed by solvent evaporation. Recrystallization from ethanol/water mixtures (3:1 v/v) enhances purity to >95%, as confirmed by HPLC analysis.
Triethylamine-Mediated Coupling in Homogeneous Phase
For reactions requiring stricter moisture control, homogeneous-phase synthesis using triethylamine as a HCl scavenger in anhydrous THF or dimethylformamide (DMF) provides superior yields (78–82%). This method avoids biphasic limitations by maintaining a single phase throughout the reaction.
Optimized Parameters
- Molar Ratio : 1:1.05 (acid chloride:amine) minimizes excess reagent waste
- Temperature : Reflux conditions (65°C for THF) accelerate reaction completion within 3 hours
- Workup : Filtration through Celite® removes triethylamine hydrochloride salts prior to rotary evaporation
Modern Methodological Innovations
Coupling Reagent-Assisted Amidation
Recent advances employ carbodiimide-based coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) as an activating agent. This approach circumvents acid chloride preparation by directly coupling 4-methoxybenzoic acid with the amine.
Typical Procedure
- Dissolve 4-methoxybenzoic acid (1.0 equiv) and HOBt (1.2 equiv) in DMF under N₂ atmosphere
- Add EDC·HCl (1.5 equiv) and stir for 30 minutes at 0°C
- Introduce 4-(dimethylamino)phenethylamine (1.1 equiv) and react for 12–18 hours at 25°C
- Quench with ice water and extract with ethyl acetate
This method achieves 85–88% isolated yield with reduced hydrolysis side reactions compared to acid chloride routes.
Continuous Flow Synthesis
Industrial-scale production leverages continuous flow reactors to enhance reproducibility and safety. A representative system configures:
- Reactor 1 : Generates 4-methoxybenzoyl chloride from benzoic acid and thionyl chloride (SOCl₂) at 40°C
- Reactor 2 : Mixes the acid chloride with amine in THF/triethylamine (4:1) at 10 mL/min flow rate
- Residence Time : 8 minutes at 50°C
Pilot-scale trials demonstrate 92% conversion with throughputs exceeding 200 g/hour, highlighting scalability advantages.
Industrial-Scale Production Considerations
Raw Material Sourcing
- 4-Methoxybenzoic Acid : Commercial grade (>99% purity) from lignin depolymerization byproducts
- 4-(Dimethylamino)phenethylamine : Synthesized via reductive amination of 4-nitrophenethyl alcohol followed by dimethylation
Cost Optimization Strategies
- Solvent Recycling : Distillation recovery of THF achieves 95% reuse efficiency
- Catalyst Regeneration : Palladium on carbon catalysts for amine synthesis endure 15 cycles before activity loss
Analytical Characterization Benchmarks
Critical Quality Attributes
| Parameter | Specification | Method |
|---|---|---|
| Purity | ≥98.5% (HPLC area %) | USP <621> |
| Residual Solvents | <500 ppm THF | GC-MS |
| Heavy Metals | <10 ppm Pb | ICP-OES |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(4-(dimethylamino)phenethyl)-4-methoxybenzamide can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.
Reduction: The compound can be reduced to form secondary amines or other reduced derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, especially at positions ortho and para to the methoxy group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products:
Oxidation Products: N-oxide derivatives.
Reduction Products: Secondary amines.
Substitution Products: Halogenated or nitrated benzamides.
Scientific Research Applications
Chemistry:
Catalysis: N-(4-(dimethylamino)phenethyl)-4-methoxybenzamide can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Pharmacology: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.
Biological Studies: It is used in studies to understand the interaction of small molecules with biological macromolecules.
Industry:
Material Science: The compound is explored for its potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
Molecular Targets and Pathways:
Receptor Binding: N-(4-(dimethylamino)phenethyl)-4-methoxybenzamide may interact with specific receptors in biological systems, modulating their activity.
Enzyme Inhibition: The compound can act as an inhibitor of certain enzymes, affecting metabolic pathways.
Signal Transduction: It may influence signal transduction pathways by binding to key proteins involved in cellular signaling.
Comparison with Similar Compounds
N-(3-((Dimethylamino)methyl)-4-Hydroxyphenyl)-4-Methoxybenzamide ()
- Structure: Contains a hydroxyl group on the phenyl ring and a dimethylaminomethyl substituent.
- Synthesis : Synthesized via a Mannich reaction involving paraformaldehyde and dimethylamine, yielding 27%.
- Key Differences : The hydroxyl group increases polarity and hydrogen-bonding capacity compared to the target compound’s phenethyl chain.
N-(4-Bromophenyl)-4-(4-Methoxybenzamido)Benzamide ()
- Structure : A bis-benzamide with a bromophenyl group and a 4-methoxybenzamide moiety.
- Synthesis : Prepared via acid chloride coupling in tetrahydrofuran (THF) with pyridine.
- Key Differences: The bromine atom introduces steric bulk and electron-withdrawing effects, contrasting with the target’s electron-donating dimethylamino group.
- Implications: Bromine may enhance stability but reduce metabolic turnover compared to the target compound .
4-(Dimethylamino)-N-(Phenylmethoxy)Benzamide ()
- Structure : Features a benzyloxy group instead of a phenethyl chain.
- Key Differences : The benzyloxy group increases aromaticity and may alter metabolic pathways (e.g., via cytochrome P450 oxidation).
N-(4-Methoxyphenyl)Benzamide ()
- Structure: A simpler analog lacking the dimethylamino and phenethyl substituents.
- Implications : Lower molecular weight and complexity may result in diminished target affinity compared to the more substituted target compound .
Key Research Findings and Implications
- The dimethylamino group in the target compound introduces a basic center, favoring protonation at physiological pH .
- Lipophilicity : The phenethyl chain in the target compound likely increases logP values compared to hydroxyl- or benzyloxy-containing analogs, suggesting improved blood-brain barrier penetration .
- Synthetic Accessibility : Mannich reactions () and acid chloride couplings () are viable for analogs, but yields vary significantly. The target compound may require optimization for scalable synthesis.
Biological Activity
N-(4-(dimethylamino)phenethyl)-4-methoxybenzamide is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly in pharmacology and drug design. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Dimethylamino Group : Enhances solubility and may influence receptor binding.
- Methoxy Group : Provides steric hindrance and can modulate electronic properties.
- Benzamide Core : Commonly associated with various biological activities, including enzyme inhibition and receptor modulation.
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Binding : The compound may interact with specific receptors, modulating their activity. This interaction can influence various signaling pathways within cells, potentially leading to therapeutic effects.
- Enzyme Inhibition : It has been suggested that this compound can inhibit certain enzymes, affecting metabolic pathways crucial for cell function .
- Signal Transduction Modulation : By binding to key proteins involved in cellular signaling, the compound may alter signal transduction pathways, impacting cellular responses.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance:
- Mannich Bases : A class of compounds that includes derivatives with dimethylamino groups has shown increased cytotoxicity against mouse renal carcinoma (Renca) and human T-lymphocyte (Jurkat) cell lines compared to standard treatments like 5-fluorouracil .
- Structure-Activity Relationships (SAR) : Studies have demonstrated that modifications in the benzamide structure can enhance or diminish anticancer activity. For example, substituting the methoxy group with a chloro group alters reactivity and biological effects .
Antiviral Properties
This compound derivatives have been evaluated for their antiviral activities:
- Broad-Spectrum Antiviral Effects : Similar compounds have shown efficacy against viruses such as HIV-1 and hepatitis B virus (HBV). They increase intracellular levels of APOBEC3G, an enzyme that inhibits viral replication .
- In Vivo Studies : In animal models, certain derivatives have demonstrated significant antiviral activity, suggesting potential for further development as antiviral agents .
Comparative Analysis with Related Compounds
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| This compound | Dimethylamino & methoxy groups | Anticancer & antiviral properties |
| N-(4-(dimethylamino)phenethyl)-4-chlorobenzamide | Chloro substitution | Altered reactivity; potential for different biological effects |
| N-(4-(dimethylamino)phenethyl)-4-hydroxybenzamide | Hydroxy substitution | Enhanced hydrogen bonding; affects solubility and binding affinity |
Case Studies
- Cytotoxicity Evaluation :
- Antiviral Activity Against HBV :
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(4-(dimethylamino)phenethyl)-4-methoxybenzamide, and how do reaction conditions influence yield?
- Methodological Answer : The compound is synthesized via coupling reactions between 4-(dimethylamino)phenethylamine and 4-methoxybenzoyl chloride under alkaline conditions (e.g., triethylamine) in solvents like dichloromethane. Reaction parameters such as temperature (room temperature to reflux) and time (typically 4–12 hours) are critical for achieving high yields (>80%) . Alternative routes using coupling reagents like DCC/HOBt have been reported for analogous benzamides, ensuring efficient amide bond formation with minimal side products .
Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?
- Methodological Answer : Structural confirmation requires a combination of IR (amide C=O stretch at ~1650 cm⁻¹), ¹H-NMR (distinct peaks for dimethylamino protons at δ 2.2–2.5 ppm and methoxy group at δ 3.8 ppm), and elemental analysis (C, H, N content within ±0.3% of theoretical values) . Purity can be assessed via HPLC with UV detection (λ = 254 nm) .
Q. What are the primary applications of this compound in foundational research?
- Methodological Answer : It serves as a building block in medicinal chemistry for synthesizing derivatives with antiviral or anticancer properties. For example, structural analogs have shown activity against HBV by upregulating APOBEC3G (A3G) . It is also used in materials science to study aromatic stacking interactions in organic semiconductors .
Advanced Research Questions
Q. How can researchers optimize fluorescence properties of this compound for analytical detection?
- Methodological Answer : Fluorescence intensity is maximized at pH 5 and 25°C , with λex/λem = 340/380 nm. Solvent polarity (e.g., acetonitrile vs. water) and metal ion interactions (e.g., Pb²⁺) must be controlled to avoid quenching. Binding constants (K) should be calculated via Stern-Volmer plots to validate stability .
Q. What strategies resolve contradictions in reported biological activity data (e.g., antiviral vs. cytotoxic effects)?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line specificity, concentration ranges). Use dose-response curves (IC50 values) and selectivity indices (SI = cytotoxic IC50/antiviral IC50) to differentiate targeted activity from general toxicity. Comparative studies with structural analogs (e.g., varying methoxy/dimethylamino groups) can isolate critical pharmacophores .
Q. What safety protocols are essential when handling this compound in mutagenicity or toxicity studies?
- Methodological Answer : Conduct Ames II testing to assess mutagenic potential. While the compound exhibits lower mutagenicity than benzyl chloride, use fume hoods , PPE (gloves, lab coats), and proper waste disposal. DSC analysis is recommended to monitor thermal decomposition risks during storage .
Q. How can computational methods predict structure-activity relationships (SAR) for derivatives?
- Methodological Answer : Perform docking simulations (e.g., AutoDock Vina) to model interactions with targets like A3G or cancer-related enzymes. QSAR models using descriptors like logP, polar surface area, and H-bond donors/acceptors can prioritize derivatives for synthesis. Validate predictions with in vitro assays .
Q. What experimental designs are optimal for studying its mechanism in antiviral pathways?
- Methodological Answer : Use RNA interference (siRNA) to knock down A3G in HBV-infected cells and measure viral replication via qPCR. Combine with Western blotting to correlate compound exposure with A3G protein levels. Dose-dependent rescue experiments confirm mechanistic specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
